![molecular formula C15H19NO4S B2463462 2-[3-(4-Methoxyphenyl)prop-2-enamido]-4-(methylsulfanyl)butanoic acid CAS No. 1008704-35-5](/img/structure/B2463462.png)
2-[3-(4-Methoxyphenyl)prop-2-enamido]-4-(methylsulfanyl)butanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Starting Materials: The previously formed intermediate and methylsulfanyl butanoic acid.
Reaction: The intermediate is coupled with methylsulfanyl butanoic acid using a coupling reagent like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst such as DMAP (4-Dimethylaminopyridine).
Conditions: The reaction is typically performed in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scalability.
科学的研究の応用
Chemistry
Catalysis: The compound can be used as a ligand in metal-catalyzed reactions due to its functional groups.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Biology
Enzyme Inhibition: Potential use as an inhibitor for specific enzymes due to its structural features.
Drug Development: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Medicine
Pharmacology: Studied for its interactions with biological targets, such as receptors or enzymes.
Diagnostics: Potential use in diagnostic assays due to its unique chemical properties.
Industry
Materials Science: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Agriculture: Explored for its potential use in agrochemicals.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(4-Methoxyphenyl)prop-2-enamido]-4-(methylsulfanyl)butanoic acid typically involves multiple steps:
-
Formation of the Methoxyphenyl Prop-2-enamido Intermediate
Starting Materials: 4-Methoxybenzaldehyde and an appropriate amine.
Reaction: The aldehyde undergoes a condensation reaction with the amine to form the enamido intermediate.
Conditions: This reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, under reflux conditions.
化学反応の分析
Types of Reactions
2-[3-(4-Methoxyphenyl)prop-2-enamido]-4-(methylsulfanyl)butanoic acid can undergo various chemical reactions, including:
-
Oxidation
Reagents: Common oxidizing agents like potassium permanganate or chromium trioxide.
Products: Oxidation can lead to the formation of sulfoxides or sulfones from the methylsulfanyl group.
-
Reduction
Reagents: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Products: Reduction can convert the enamido group to an amine.
-
Substitution
Reagents: Nucleophiles like amines or thiols.
Products: Substitution reactions can modify the methoxyphenyl group or the methylsulfanyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles in polar aprotic solvents like DMSO or DMF.
作用機序
The mechanism of action of 2-[3-(4-Methoxyphenyl)prop-2-enamido]-4-(methylsulfanyl)butanoic acid involves its interaction with molecular targets such as enzymes or receptors. The compound’s functional groups allow it to form specific interactions, such as hydrogen bonds or hydrophobic interactions, with these targets. This can lead to inhibition or activation of the target’s biological function, affecting various cellular pathways.
類似化合物との比較
Similar Compounds
2-[3-(4-Methoxyphenyl)prop-2-enamido]propanoic acid: Similar structure but lacks the methylsulfanyl group.
4-(Methylsulfanyl)butanoic acid: Contains the methylsulfanyl group but lacks the methoxyphenyl and enamido groups.
Uniqueness
2-[3-(4-Methoxyphenyl)prop-2-enamido]-4-(methylsulfanyl)butanoic acid is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. This makes it a versatile compound for various applications in research and industry.
特性
IUPAC Name |
2-[[(E)-3-(4-methoxyphenyl)prop-2-enoyl]amino]-4-methylsulfanylbutanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO4S/c1-20-12-6-3-11(4-7-12)5-8-14(17)16-13(15(18)19)9-10-21-2/h3-8,13H,9-10H2,1-2H3,(H,16,17)(H,18,19)/b8-5+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARVMHKTZMCUMDI-VMPITWQZSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=CC(=O)NC(CCSC)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C/C(=O)NC(CCSC)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>46.4 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24837287 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
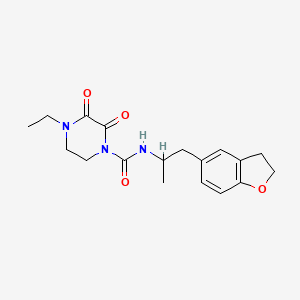
![2-Ethynylimidazo[1,2-a]pyridine](/img/structure/B2463384.png)
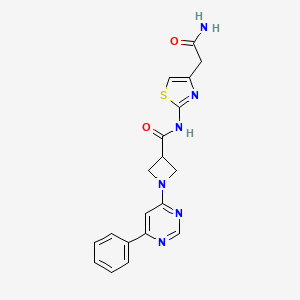
![(1H-Pyrrolo[3,2-c]pyridin-4-yl)methanamine dihydrochloride](/img/structure/B2463386.png)
![Bicyclo[2.2.1]heptan-2-ylhydrazine](/img/structure/B2463388.png)
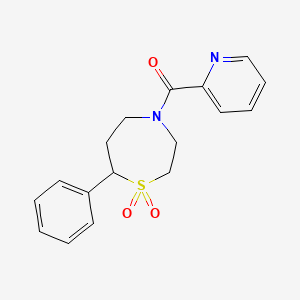
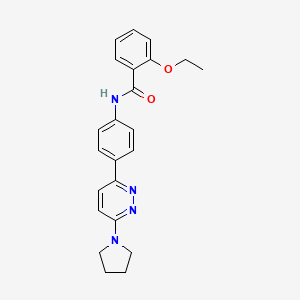
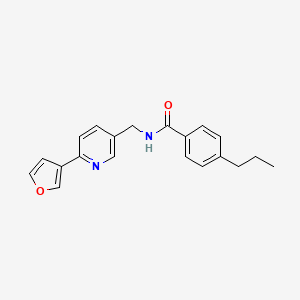
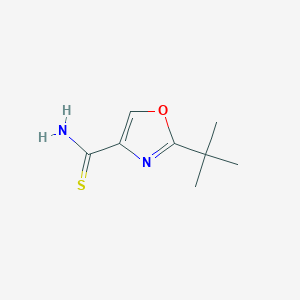
![1'-((3,4-Dimethoxyphenyl)sulfonyl)spiro[chroman-2,4'-piperidin]-4-one](/img/structure/B2463395.png)

![2-tert-butyl-1-{1-[6-(trifluoromethyl)pyrimidin-4-yl]azetidin-3-yl}-1H-1,3-benzodiazole](/img/structure/B2463399.png)
![N-([3,3'-bipyridin]-5-ylmethyl)-2-methoxy-5-methylbenzenesulfonamide](/img/structure/B2463400.png)
![1-{[3-(1H-1,2,3-Benzotriazol-1-ylmethyl)imidazolidin-1-yl]methyl}-1H-1,2,3-benzotriazole](/img/structure/B2463401.png)
